2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate
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Overview
Description
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate is a complex organic compound with a molecular formula of C33H33N3O7S. This compound is known for its unique structural features, which include methoxy, sulfonyl, and hydrazono groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 4-methylbenzenesulfonyl hydrazide to form an intermediate hydrazone. This intermediate is then reacted with 4-formylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to enhance yield and efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol: Shares the methoxy and methylphenyl groups but lacks the sulfonyl and hydrazono functionalities.
2-Methoxy-4-(methoxymethyl)phenol: Contains methoxy groups but differs in the overall structure and functional groups.
Uniqueness
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate is unique due to its combination of methoxy, sulfonyl, and hydrazono groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
477729-00-3 |
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Molecular Formula |
C31H27N3O6S |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H27N3O6S/c1-22-8-16-27(17-9-22)41(37,38)34-26-14-12-25(13-15-26)31(36)33-32-21-24-10-18-28(29(20-24)39-2)40-30(35)19-11-23-6-4-3-5-7-23/h3-21,34H,1-2H3,(H,33,36)/b19-11+,32-21+ |
InChI Key |
JMNMLZVUXIJYFW-QELFZVMNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C=CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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